3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
“3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” is a synthetic organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methoxyethylamino group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the methoxyethylamino group: This can be done through nucleophilic substitution reactions using methoxyethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests that it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromophenyl and methoxyethylamino groups may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- 3-(4-methylphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
Uniqueness
The uniqueness of “3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one” lies in the presence of the bromophenyl group, which may impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWWDSGIVAUCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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